6-Fluoropicolinimidamide hydrochloride 6-Fluoropicolinimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179360-39-4
VCID: VC16000576
InChI: InChI=1S/C6H6FN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H
SMILES:
Molecular Formula: C6H7ClFN3
Molecular Weight: 175.59 g/mol

6-Fluoropicolinimidamide hydrochloride

CAS No.: 1179360-39-4

Cat. No.: VC16000576

Molecular Formula: C6H7ClFN3

Molecular Weight: 175.59 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoropicolinimidamide hydrochloride - 1179360-39-4

Specification

CAS No. 1179360-39-4
Molecular Formula C6H7ClFN3
Molecular Weight 175.59 g/mol
IUPAC Name 6-fluoropyridine-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C6H6FN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H
Standard InChI Key TYSLZTKLSLMUJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)F)C(=N)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Fluoropicolinimidamide hydrochloride belongs to the pyridinecarboximidamide class, featuring a pyridine ring substituted with a fluorine atom at the 6-position and a carboximidamide group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural descriptors include:

  • Molecular formula: C₆H₇ClFN₃

  • SMILES: C1=CC(=NC(=N)N)C(=CN1)F.Cl

  • InChIKey: UBXGSSWZDUVQSB-UHFFFAOYSA-N

The fluorine atom induces electron-withdrawing effects, altering the ring’s electronic distribution and influencing intermolecular interactions.

Physicochemical Characteristics

Experimental and calculated properties are summarized below:

PropertyValueMethod/Source
Molecular Weight175.59 g/molCalculated
Exact Mass175.031 DaMass spectrometry
LogP (Partition Coefficient)2.106Computational
Polar Surface Area (PSA)62.76 ŲTopological analysis
Water SolubilityNot reportedN/A

Notably, critical data such as melting point, boiling point, and density remain uncharacterized in public literature, underscoring the need for experimental validation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-fluoropicolinimidamide hydrochloride typically involves nitrile intermediate derivatization. A representative protocol adapted from analogous compounds (e.g., 3-fluoropicolinimidamide hydrochloride) involves:

  • Nitrile Activation: Reacting 6-fluoropyridine-2-carbonitrile with diisobutylaluminum hydride (DIBAL-H) in toluene at elevated temperatures (80°C) to form an imine intermediate.

  • Hydrochloride Salt Formation: Treating the intermediate with ammonium chloride to yield the hydrochloride salt .

Key reaction parameters:

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: ~68–72% (extrapolated from similar syntheses)

Industrial Production

Chinese and Indian manufacturers dominate production, offering bulk quantities through specialized chemical suppliers. Industrial processes prioritize cost-effective nitrile precursors and scalable reduction methods, though proprietary optimizations likely exist .

Applications in Pharmaceutical Research

Antimicrobial Agents

Structural analogs of 6-fluoropicolinimidamide hydrochloride exhibit activity against Mycobacterium tuberculosis. For instance, trifluoromethyl pyrimidinones derived from similar carboximidamides demonstrate minimum inhibitory concentrations (MIC) of 0.5–2 µg/mL against drug-resistant strains . While direct evidence for the 6-fluoro derivative is lacking, its electronic profile suggests potential utility in designing next-generation antitubercular drugs .

Anticancer Therapeutics

The fluorine atom enhances membrane permeability and metabolic stability, a feature exploited in kinase inhibitor development. Pyridinecarboximidamides are explored as:

  • EGFR Inhibitors: Blocking epidermal growth factor receptor signaling in non-small cell lung cancer.

  • Checkpoint Kinase 1 (Chk1) Modulators: Sensitizing tumor cells to DNA-damaging agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator